

An In-Depth Technical Guide to Acid Red 26 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and grade specifications of **Acid Red 26** (C.I. 16150), a synthetic azo dye widely utilized in biological and chemical research. This document details the dye's chemical and physical properties, quality specifications, analytical methodologies for purity assessment, and a detailed protocol for its primary application in histological staining.

Introduction to Acid Red 26

Acid Red 26, also known by synonyms such as Ponceau 2R, Ponceau de xylidine, and Xylidine Ponceau 2R, is a red azo dye valued for its utility as a biological stain.[1][2][3] Its chemical structure, disodium 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate, imparts a vibrant red color, making it particularly effective as a cytoplasmic counterstain in various histological procedures.[4][5] The most prominent research application of Acid Red 26 is as a key component of the plasma stain in Masson's trichrome staining, a method used to differentiate collagen and muscle fibers in tissue sections.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Acid Red 26** is essential for its proper handling, storage, and application in a research setting.



Property	Value	Reference(s)
Synonyms	Ponceau 2R, Xylidine ponceau, Ponceau G, Red R, Food Red 5, C.I. 16150	
CAS Number	3761-53-3	_
Molecular Formula	C18H14N2Na2O7S2	_
Molecular Weight	480.42 g/mol	-
Appearance	Dark red to bordeaux powder	-
Solubility	Soluble in water; slightly soluble in ethanol and acetone; insoluble in other organic solvents.	
Absorbance Maximum (λmax)	~500 nm	-
Storage	Store at room temperature (18-26°C) in a dry, dark place.	-
Stability	Stable for ≥ 4 years under proper storage conditions.	_

Purity and Grade Specifications

The purity of **Acid Red 26** is critical for achieving consistent and reliable results in research, particularly in histology where impurities can lead to non-specific staining and artifacts. Commercial suppliers offer various grades of **Acid Red 26**, with purity often defined by the total dye content.



Grade	Typical Dye Content	Notes	Reference(s)
Technical Grade	Varies	Suitable for general industrial applications, but not recommended for research.	
C.I. 16150	≥ 78%	A common grade available from chemical suppliers.	
Biological Stain Commission (BSC) Certified	Varies (meets BSC standards)	Each batch is tested for performance in specific staining procedures.	
Biotechnology Grade / Highly Pure	>80%	Often purified for research applications to minimize impurities.	

Typical Impurities and Quality Parameters:

For research applications, particularly in histology and drug development, the presence of impurities can significantly impact experimental outcomes. While a specific Certificate of Analysis for a single lot of **Acid Red 26** was not available, the following table outlines typical quality control specifications for high-purity biological stains based on regulatory guidelines and supplier data for similar dyes.



Parameter	Typical Specification	Method of Analysis
Dye Content	≥ 80%	Titration or UV-Vis Spectrophotometry
Subsidiary Dyes	≤ 5%	HPLC or TLC
Loss on Drying	≤ 10%	Gravimetric
Insoluble Matter	≤ 0.5%	Gravimetric
Heavy Metals	ICP-MS	
- Arsenic (As)	≤ 3 ppm	_
- Lead (Pb)	≤ 10 ppm	_
- Mercury (Hg)	≤ 1 ppm	_
- Cadmium (Cd)	≤ 1 ppm	_

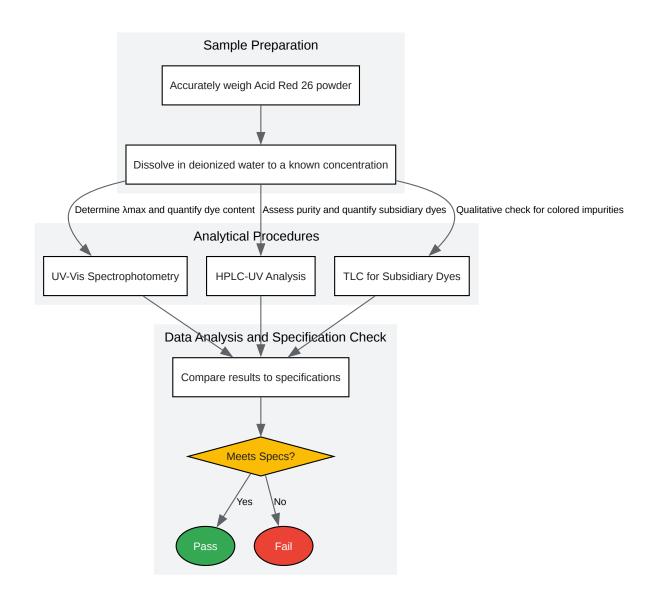
Experimental Protocols

This section provides detailed methodologies for the quality control analysis of **Acid Red 26** and its application in the widely used Masson's trichrome staining technique.

Quality Control Workflow for Acid Red 26

Researchers may need to verify the quality of their **Acid Red 26** supply. The following workflow outlines a general procedure for assessing the purity of the dye.





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Figure 1: Quality Control Workflow for Acid Red 26.

4.1.1. Determination of Dye Content by UV-Vis Spectrophotometry



This method provides a rapid estimation of the total dye content based on the Beer-Lambert law.

- Preparation of Standard Solutions: Prepare a series of standard solutions of a reference standard of Acid Red 26 in deionized water with concentrations ranging from approximately 1 to 10 mg/L.
- Preparation of Sample Solution: Accurately weigh a sample of the Acid Red 26 powder and prepare a stock solution in deionized water. Dilute an aliquot of the stock solution to a concentration that falls within the range of the standard solutions.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan the visible range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax), which should be around 500 nm.
 - Measure the absorbance of each standard solution and the sample solution at the determined λmax.
- Calculation:
 - Plot a calibration curve of absorbance versus concentration for the standard solutions.
 - Determine the concentration of the sample solution from the calibration curve.
 - Calculate the percentage of dye content in the original powder.
- 4.1.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the main dye component from subsidiary dyes and other impurities. The following is a general reversed-phase HPLC method that can be adapted for **Acid Red 26**.

- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.8).

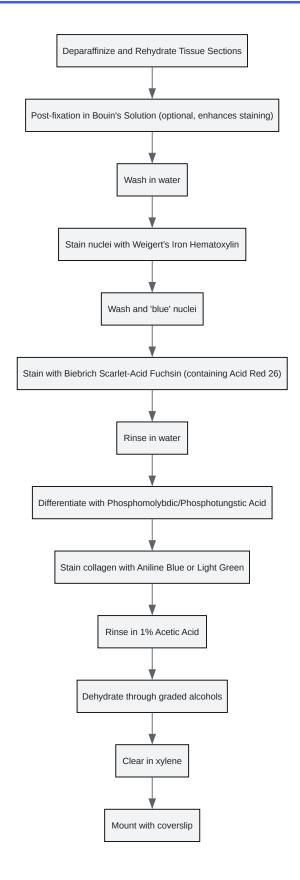


- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: A linear gradient, for example, starting with 95% A and increasing the concentration of B over 20-30 minutes. The exact gradient should be optimized to achieve good separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis detector set at the λmax of Acid Red 26 (~500 nm) and a lower wavelength (e.g., 254 nm) to detect other impurities.
- Injection Volume: 10-20 μL.
- Sample Preparation: Prepare a solution of Acid Red 26 in the initial mobile phase composition at a concentration of approximately 50-100 mg/L. Filter the solution through a 0.45 µm syringe filter before injection.
- Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Masson's Trichrome Staining Protocol

This protocol is a widely used method in histology to differentiate collagen (blue/green) from muscle and cytoplasm (red), with nuclei stained black. **Acid Red 26** is a component of the red "plasma stain."





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Figure 2: Masson's Trichrome Staining Workflow.



Reagents:

- Bouin's Solution: Saturated Picric Acid (75 mL), 40% Formaldehyde (25 mL), Glacial Acetic Acid (5 mL).
- Weigert's Iron Hematoxylin:
 - Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.
 - Solution B: 4 mL 29% Ferric Chloride in water, 1 mL concentrated HCl, 95 mL distilled water.
 - Working Solution: Mix equal parts of Solution A and B immediately before use.
- Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain):
 - 1% aqueous Biebrich Scarlet (90 mL).
 - 1% aqueous Acid Fuchsin (10 mL).
 - Glacial Acetic Acid (1 mL).
 - Note: Some protocols use a mixture of Acid Fuchsin and Xylidine Ponceau (Acid Red 26).
- Phosphomolybdic-Phosphotungstic Acid Solution: 5% aqueous Phosphomolybdic acid (25 mL) and 5% aqueous Phosphotungstic acid (25 mL).
- Aniline Blue Solution: 2.5 g Aniline Blue, 2 mL Glacial Acetic Acid, 100 mL distilled water.
- 1% Acetic Acid Solution: 1 mL Glacial Acetic Acid in 99 mL distilled water.

Procedure:

- Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.
- For enhanced staining, mordant sections in Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.



- Rinse in running tap water until the yellow color disappears.
- Stain nuclei in Weigert's iron hematoxylin working solution for 10 minutes.
- Wash in running tap water for 10 minutes, then rinse in distilled water.
- Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.
- Rinse in distilled water.
- Differentiate in Phosphomolybdic-Phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.
- Transfer sections directly to Aniline Blue solution and stain for 5-10 minutes.
- Rinse briefly in distilled water, then differentiate in 1% acetic acid solution for 2-5 minutes.
- Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

Nuclei: Black

· Cytoplasm, muscle, erythrocytes: Red

· Collagen: Blue

Conclusion

The quality and purity of **Acid Red 26** are paramount for its successful application in research, particularly for reproducible and accurate histological staining. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the specifications, analytical methods, and a detailed experimental protocol for the use of **Acid Red 26**. By adhering to these guidelines, researchers can ensure the reliability and integrity of their experimental results.



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